tert-butyl 3-methyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine-1-carboxylate
Description
The compound tert-butyl 3-methyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine-1-carboxylate is a piperazine-based derivative featuring a tert-butyl carbamate protective group, a 3-methyl substituent on the piperazine ring, and a pyridine-3-carbonyl moiety modified with an oxan-4-ylmethoxy group at the 6-position. This structure combines a rigid piperazine scaffold with a tetrahydropyran (oxan-4-yl) ether, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl ethers. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetic properties, including bioavailability and target binding .
Properties
IUPAC Name |
tert-butyl 3-methyl-4-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-16-14-24(21(27)30-22(2,3)4)9-10-25(16)20(26)18-5-6-19(23-13-18)29-15-17-7-11-28-12-8-17/h5-6,13,16-17H,7-12,14-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIQDDAPQNXZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CN=C(C=C2)OCC3CCOCC3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like lithium aluminum hydride (LiAlH4) for reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-4-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the nicotinoyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in THF or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Research indicates that compounds similar to tert-butyl 3-methyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine-1-carboxylate exhibit significant biological activities, including:
- Anti-cancer properties : Piperazine derivatives have been studied for their effects on cyclin-dependent kinases, which are crucial in cell cycle regulation and cancer treatment .
- Neuroprotective effects : Some analogs within this chemical class have shown promise in protecting neuronal cells from damage .
- Modulation of biological pathways : The unique structural features may allow for targeted interactions with specific receptors or enzymes involved in various disease processes .
Case Study 1: Anti-Cancer Activity
A study investigated the anti-cancer potential of piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism was linked to the inhibition of cyclin-dependent kinases, leading to cell cycle arrest .
Case Study 2: Neuroprotective Effects
Another research explored the neuroprotective properties of piperazine derivatives. The study demonstrated that certain modifications in the piperazine structure could enhance neuroprotection against oxidative stress in neuronal cells. This suggests that this compound might be further developed for treating neurodegenerative diseases .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions. A common method includes:
- Formation of the piperazine ring : Starting from appropriate precursors under controlled conditions.
- Introduction of the oxan group : Using nucleophilic substitution reactions.
- Final assembly : Combining all components to yield the target compound through careful purification methods.
These synthetic pathways are crucial for producing compounds with desired purity and biological activity.
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The nicotinoyl group may bind to nicotinic acetylcholine receptors, modulating their activity. Additionally, the piperazine ring can interact with various enzymes and proteins, influencing biochemical pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound shares a common tert-butyl piperazine-1-carboxylate backbone with several analogues, but differences in substituents significantly influence physicochemical and functional properties. Key structural analogues include:
Physicochemical and Functional Properties
- Solubility : The oxan-4-ylmethoxy group in the target compound likely enhances aqueous solubility compared to analogues with hydrophobic substituents (e.g., tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate) .
- Metabolic Stability : The tetrahydropyran group may resist oxidative metabolism better than morpholine or methoxycarbonyl groups .
Biological Activity
Tert-butyl 3-methyl-4-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antibiotic resistance, cancer treatment, and neuropharmacology. This article synthesizes the available research findings on its biological activity, including structure-activity relationships (SAR), cytotoxicity studies, and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a piperazine core with various substituents that contribute to its biological activity. The presence of the pyridine and oxan moieties is particularly noteworthy, as these functional groups are often associated with enhanced bioactivity.
Molecular Formula
- Molecular Formula: C₁₈H₃₁N₃O₄
- Molecular Weight: 345.46 g/mol
1. Antimicrobial Activity
Research has indicated that compounds related to this compound can act as allosteric inhibitors of bacterial efflux pumps, specifically the AcrAB-TolC system in Escherichia coli. This mechanism enhances the efficacy of existing antibiotics against multidrug-resistant strains. Studies have shown that modifications to the pyridine core can significantly improve the potency of these compounds against resistant bacterial strains .
2. Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including HepG2 (liver cancer) and DU145 (prostate cancer). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range (1–5 µM), suggesting a promising avenue for development as an anticancer agent .
3. Neuropharmacological Effects
Preliminary studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative conditions. The structural features that allow it to cross the blood-brain barrier could be advantageous for developing treatments for disorders such as Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific modifications to the chemical structure can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Pyridine Substituents | Increased potency against bacteria |
| Oxan Group | Improved solubility and bioavailability |
| Piperazine Modifications | Enhanced interaction with target proteins |
The introduction of larger substituents on the aromatic rings has been correlated with increased potency, indicating that steric factors play a crucial role in activity .
Case Study 1: Antibiotic Potentiation
In a study evaluating the effectiveness of this compound in combination with standard antibiotics, it was found to significantly lower the minimum inhibitory concentration (MIC) required for antibiotic activity against resistant strains. This suggests a potential role as an adjuvant therapy in treating infections caused by multidrug-resistant organisms .
Case Study 2: Cancer Cell Line Testing
In another study focusing on cytotoxicity, several derivatives were tested against HepG2 and DU145 cell lines. The most potent derivative exhibited an IC50 value of 2 µM, demonstrating significant promise for further development as a chemotherapeutic agent .
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyridine moiety to the piperazine core. The tert-butyloxycarbonyl (Boc) group is introduced early to protect the piperazine nitrogen, enhancing stability during subsequent reactions . Key factors affecting yield include:
- Catalyst loading : Tetrakis(triphenylphosphine)palladium(0) at 3-5 mol% .
- Temperature : Microwave-assisted heating (100°C) reduces reaction time compared to standard heating (60–90°C) .
- Solvent system : Toluene/ethanol/water mixtures optimize solubility and reaction efficiency .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Q. How does the Boc group contribute to the compound’s stability during synthesis?
The tert-butyl ester acts as a protective group, preventing unwanted nucleophilic attacks on the piperazine nitrogen. It is stable under basic conditions but cleavable via acidolysis (e.g., HCl/dioxane), enabling downstream functionalization .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura coupling step for higher efficiency?
- Precatalyst selection : Use Pd(PPh) for aryl boronate coupling, as in tert-butyl 4-(pyridin-3-yl)piperazine derivatives .
- Base optimization : Sodium carbonate (2M aqueous) improves coupling efficiency over weaker bases .
- Microwave irradiation : Reduces reaction time from 12 hours to 3 hours while maintaining >90% yield .
Q. What strategies resolve contradictory bioactivity data across structural analogs?
- Comparative receptor binding assays : Test derivatives against targets like dopamine D2 (e.g., tert-butyl 4-(4-(pyridin-3-yl)phenyl)piperazine analogs showed 45–93% purity but varied activity) .
- Molecular docking : Correlate substituent effects (e.g., oxan-4-yl methoxy vs. chlorine) with binding affinity using software like AutoDock .
- Meta-analysis : Cross-reference in vitro IC values with pharmacokinetic data to identify outliers .
Q. How to design a structure-activity relationship (SAR) study focusing on the oxan-4-yl methoxy group?
- Modify the oxane ring : Replace oxan-4-yl with smaller (tetrahydrofuran) or larger (azepane) heterocycles to assess steric effects .
- Vary substituent positions : Compare 6-[(oxan-4-yl)methoxy] with 5- or 4-substituted pyridines to determine optimal positioning for target engagement .
- Solubility testing : Evaluate logP and aqueous solubility to link structural changes to bioavailability .
Q. What analytical methods address co-elution issues in HPLC purity analysis?
- Gradient optimization : Adjust mobile phase (e.g., 0–40% ethyl acetate in petroleum ether) to separate closely eluting peaks .
- Orthogonal techniques : Use LCMS to distinguish isobaric impurities or chiral columns for enantiomer resolution .
- Spiking experiments : Add reference standards to confirm peak identity .
Methodological and Mechanistic Questions
Q. How does the oxan-4-yl methoxy group influence blood-brain barrier (BBB) permeability?
- LogD analysis : The oxane ring’s hydrophobicity (clogP ~2.5) may enhance BBB penetration compared to polar groups (e.g., carboxylic acid) .
- P-glycoprotein efflux assays : Test ATPase activity to determine if the compound is a substrate for efflux transporters .
Q. What in vitro models are suitable for preliminary toxicity screening?
Q. How to stabilize the compound against ester hydrolysis in physiological buffers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
